3-Hydroxy-3-methyl-2-butanone
Overview
Description
Synthesis Analysis
The synthesis of 3H3M2B and related compounds involves multiple steps, including catalytic condensation, selective protection, separation, and deprotection processes. Ji Guang-hui (2008) successfully synthesized 3H3M2B derivatives with high purity, showcasing the intricate steps and methodologies involved in the synthesis of such compounds (Ji Guang-hui, 2008).
Molecular Structure Analysis
The molecular structure of 3H3M2B has been analyzed through various spectroscopic techniques. Studies on related compounds, such as 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, reveal the importance of O—H⋯O and C—H⋯O hydrogen bonds in determining the molecular structure and conformation of these molecules (Gümüş et al., 2022).
Chemical Reactions and Properties
The reaction of 3H3M2B with Cl atoms and OH radicals has been extensively studied, providing insights into its atmospheric fate and chemical reactivity. Sleiman et al. (2014) and Bouzidi et al. (2014) have determined the kinetics and mechanism of these reactions, identifying major reaction products and their yields, which are crucial for understanding the environmental implications of 3H3M2B (Sleiman et al., 2014); (Bouzidi et al., 2014).
Physical Properties Analysis
The physical properties of 3H3M2B, such as its photolysis lifetime and reaction rate coefficients with atmospheric oxidants, have been evaluated, highlighting its significant role in atmospheric chemistry. The findings from these studies emphasize the compound's reactivity and potential impact on environmental processes (Bouzidi et al., 2014).
Chemical Properties Analysis
The chemical properties of 3H3M2B, including its reactivity in various chemical reactions and the formation of reaction products, are critical for understanding its behavior in natural and industrial processes. Studies by Sleiman et al. (2014) and others provide valuable data on these properties, offering insights into the compound's versatility and reactivity (Sleiman et al., 2014).
Scientific Research Applications
Electro-optic Material Synthesis
3-Hydroxy-3-methyl-2-butanone serves as a crucial precursor for a novel class of electro-optic acceptors. These acceptors are integral to creating high μβ nonlinear optical chromophores, significantly contributing to advancements in electro-optic materials and devices. The chemical's role in synthesizing α-hydroxy methyl ketones, which are vital for tricyanovinyldihydrofuran type acceptors, underscores its importance in systematic studies of structure-property relationships in electro-optic materials (He, Leslie, & Sinicropi, 2002).
Atmospheric Chemistry
The kinetics and mechanism of 3-Hydroxy-3-methyl-2-butanone reacting with Cl atoms in the troposphere have been thoroughly investigated. This research provides critical insights into the compound's role in atmospheric chemistry, particularly its interaction with atmospheric oxidants. Understanding these reactions is essential for modeling atmospheric conditions and predicting pollutant behavior (Sleiman et al., 2014).
Green Chemistry and Catalysis
3-Hydroxy-3-methyl-2-butanone has been implicated in green chemistry approaches, particularly in the dehydration of bio-based 2,3-butanediol to butanone. This process represents an alternative, more sustainable method for butanone production, highlighting the compound's potential in catalysis and sustainable chemical processes. Boric acid-modified HZSM-5 zeolites have been used effectively for this dehydration, emphasizing the role of catalysts in enhancing the performance and selectivity of such reactions (Zhang, Yu, Ji, & Huang, 2012).
Gas Phase Kinetics and Reaction Mechanisms
Studies on the gas-phase elimination kinetics of 3-Hydroxy-3-methyl-2-butanone have provided valuable data on its stability and reactivity under high-temperature conditions. Such research is fundamental in understanding the thermal behavior of organic compounds and can inform industrial processes involving high temperatures. The elimination products, such as acetone and acetaldehyde, and the detailed mechanism of this reaction have significant implications for both synthetic chemistry and environmental sciences (Graterol, Rotinov, Córdova, & Chuchani, 2005).
Photolysis and OH Reaction Kinetics
Research into the photolysis and OH radical reaction kinetics of 3-Hydroxy-3-methyl-2-butanone contributes to our understanding of its atmospheric fate. Such studies are crucial for assessing the environmental impact of volatile organic compounds (VOCs) and their secondary reaction products. This work has estimated photolysis lifetimes and identified major degradation pathways, providing essential data for atmospheric modeling and the assessment of VOCs' environmental roles (Bouzidi et al., 2014).
Safety And Hazards
Future Directions
3-Hydroxy-3-methyl-2-butanone can be used as a biologically active natural product and a pharmaceutical intermediate, and as a photoinitiator in UV-curable coatings . It has significant application value due to its α-hydroxyketone structural units, which are widely used synthons in organic synthesis .
properties
IUPAC Name |
3-hydroxy-3-methylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDRWEVUODOUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870468 | |
Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Hydroxy-3-methyl-2-butanone | |
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Product Name |
3-Hydroxy-3-methyl-2-butanone | |
CAS RN |
115-22-0 | |
Record name | 3-Hydroxy-3-methyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXY-3-METHYL-2-BUTANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5576 | |
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Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-3-ethylbutanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.703 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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